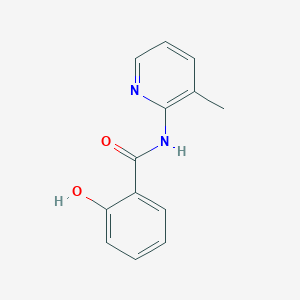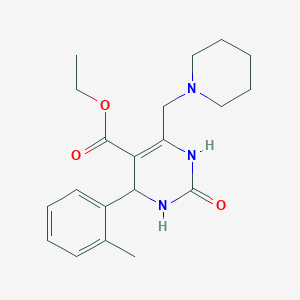
2-hydroxy-N-(3-methylpyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N-(3-methylpyridin-2-yl)benzamide is an organic compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol . This compound is characterized by the presence of a hydroxyl group, a benzamide group, and a methyl-substituted pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide typically involves the reaction of 2-hydroxybenzoic acid with 3-methyl-2-aminopyridine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
2-hydroxy-N-(3-methylpyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like alkyl halides or acyl chlorides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-hydroxy-N-(3-methylpyridin-2-yl)benzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and benzamide moiety play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-hydroxy-N-(3-methylpyridin-2-yl)benzamide can be compared with other similar compounds, such as:
2-hydroxy-N-(pyridin-2-ylmethyl)benzamide: This compound has a similar structure but lacks the methyl group on the pyridine ring.
3-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide: This compound has a chloro substituent instead of a methyl group.
2-nitro-N-(pyridin-2-yl)benzamide: This compound has a nitro group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
2-hydroxy-N-(3-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H12N2O2/c1-9-5-4-8-14-12(9)15-13(17)10-6-2-3-7-11(10)16/h2-8,16H,1H3,(H,14,15,17) |
InChI Key |
OXXQBRDFSLHNQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-N-(5-propyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-benzenesulfonamide](/img/structure/B11466214.png)
![1-{[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-4-(2-chlorophenyl)-1,4-dihydro-5H-tetrazol-5-one](/img/structure/B11466216.png)
![Methyl 4-(2-oxo-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-b]pyridin-4-yl)benzoate](/img/structure/B11466222.png)
![1,4-Bis{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}butane-2,3-diol](/img/structure/B11466225.png)
![1,3,6,7-tetramethyl-8-[3-(trifluoromethyl)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11466235.png)
![5-ethyl-4-hydroxy-4,5-dimethyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B11466248.png)
![1-{[2-(Octylsulfanyl)ethyl]sulfonyl}octane](/img/structure/B11466253.png)
![2-[3-(2,3-Difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline](/img/structure/B11466261.png)
![N-(4-{[5-(3-methoxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11466268.png)
![7-(4-methylphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11466280.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-(propan-2-ylidene)-5H-[1,2,4]triazolo[1,5-d][1,4]benzodiazepin-6(7H)-one](/img/structure/B11466295.png)
![5-[(2,5-dimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11466305.png)
![N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methylbutanamide](/img/structure/B11466307.png)
